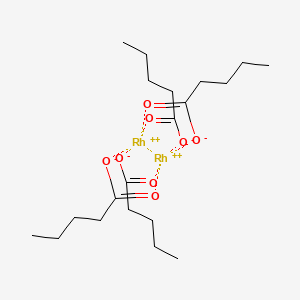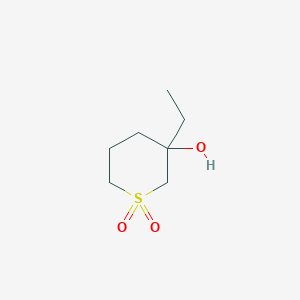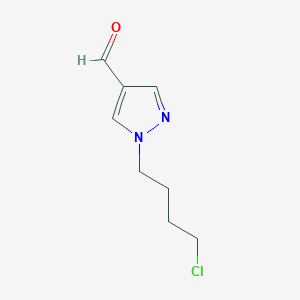
1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom at position 1 and a formyl group at position 4 of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of pyrazole with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Análisis De Reacciones Químicas
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The 4-chlorobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. These interactions can trigger downstream signaling pathways, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chlorobutyl)-1H-tetrazole: This compound has a tetrazole ring instead of a pyrazole ring, which can affect its chemical reactivity and biological activity.
1-(4-Chlorobutyl)-1H-indole: This compound contains an indole ring, which can influence its interaction with biological targets differently compared to the pyrazole ring.
1-(4-Chlorobutyl)-1H-imidazole:
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1315366-63-2 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
1-(4-chlorobutyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11ClN2O/c9-3-1-2-4-11-6-8(7-12)5-10-11/h5-7H,1-4H2 |
Clave InChI |
UMGROLHEYICERG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCCCCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


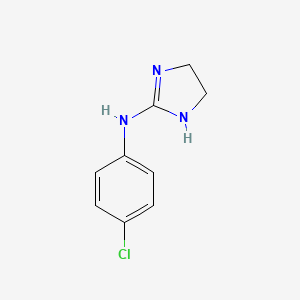
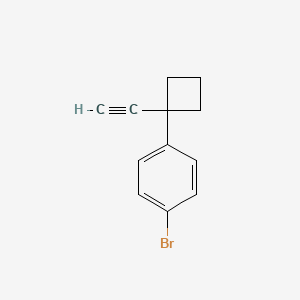
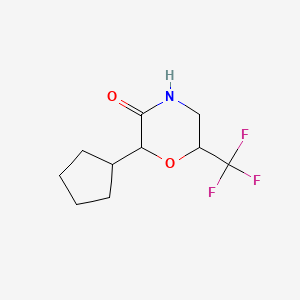
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
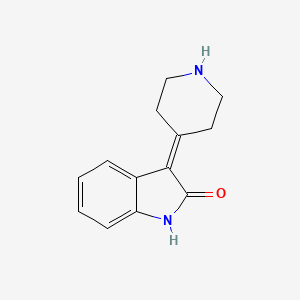



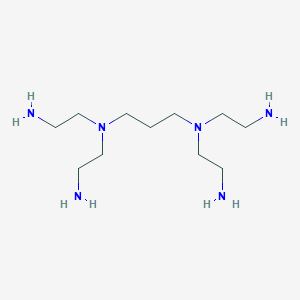

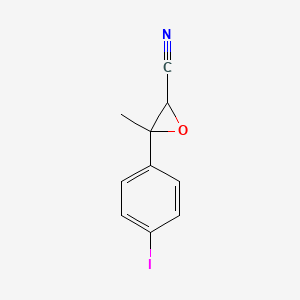
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
